molecular formula C6H6F5NO2S2 B1378796 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide CAS No. 1461707-07-2

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide

Cat. No.: B1378796
CAS No.: 1461707-07-2
M. Wt: 283.2 g/mol
InChI Key: LHTIHFUKCUWZLK-UHFFFAOYSA-N
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Description

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C6H6F5NO2S2 and a molecular weight of 283.24 g/mol It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide typically involves the introduction of the pentafluoro-lambda6-sulfanyl group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of pentafluorosulfur chloride with a benzene derivative under controlled conditions to form the pentafluoro-lambda6-sulfanyl benzene intermediate. This intermediate is then reacted with a sulfonamide precursor to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pentafluoro-lambda6-sulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in the compound’s bioactivity by interacting with specific amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro(pentafluorosulfanyl)benzene
  • 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride

Uniqueness

4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is unique due to the combination of the pentafluoro-lambda6-sulfanyl group and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in biological systems .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTIHFUKCUWZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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